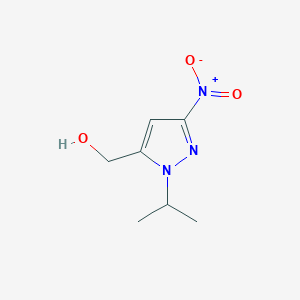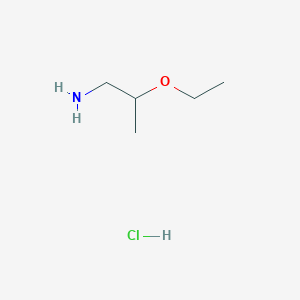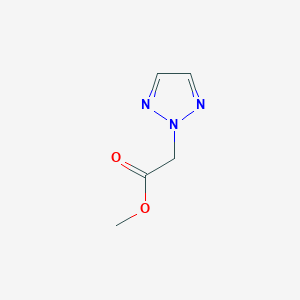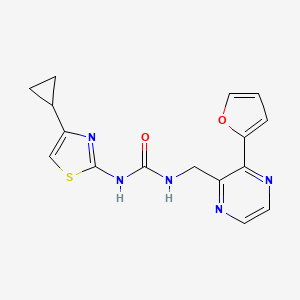![molecular formula C24H21N3O3S2 B2537976 2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291847-84-1](/img/structure/B2537976.png)
2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a heterocyclic molecule that appears to be related to a class of compounds with a pyrimidine nucleus. These compounds are known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .
Synthesis Analysis
The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been achieved through reactions with various reagents, such as phenacyl bromide and its derivatives. These reactions yield a variety of substituted pyrimidin-4(3H)-ones with potential biological activities . Another study describes the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, which are synthesized from a key intermediate and then appended with appropriately substituted aryl thiols .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at specific angles, and the molecules are stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives include benzylation and nitrosation. For instance, 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one can undergo benzylation to form different polymorphic forms, which are characterized by distinct hydrogen bonding patterns and pi-pi interactions . Nitrosation of similar compounds leads to the formation of nitrosopyrimidines, which also exhibit unique hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often elucidated through spectroscopic methods and elemental analyses. The polymorphism observed in benzylation products indicates that these compounds can exist in different solid-state forms, which may have different physical properties . The intramolecular hydrogen bonding and pi-pi interactions observed in the crystal structures suggest that these compounds may have unique solubility and stability characteristics .
Aplicaciones Científicas De Investigación
Novel Compounds Synthesis
Research in the field of medicinal chemistry has led to the design and synthesis of novel compounds exhibiting promising biological activities. These activities range from antimicrobial to anticancer properties. For example, the synthesis of novel thiopyrimidine-glucuronide compounds demonstrates the continuous effort in discovering compounds with improved biological profiles (Wanare, 2022).
Anticancer and Antimicrobial Applications
Compounds derived from thieno[3,2-d]pyrimidine and related structures have been synthesized and evaluated for their antitumor and antimicrobial activities. This includes research into thieno[3,2-d]pyrimidine derivatives, showcasing significant growth inhibition in various cancer cell lines and demonstrating potent antimicrobial properties against a range of pathogens (Hafez & El-Gazzar, 2017).
Enzyme Inhibition for Therapeutic Applications
Enzyme inhibitors derived from thieno[2,3-d]pyrimidine and related scaffolds have shown promise as therapeutic agents. These compounds have been evaluated as inhibitors of key enzymes such as thymidylate synthase and dihydrofolate reductase, with potential applications in cancer therapy and antibacterial treatments. The pursuit of dual inhibitors highlights the strategic approach to leverage the therapeutic potential of these compounds across multiple disease states (Gangjee et al., 2008).
Anti-inflammatory Properties
Additionally, the development of compounds with anti-inflammatory properties is a critical area of research. Novel synthetic methods have been employed to create derivatives with potential analgesic, anticonvulsant, and antiparkinsonian activities. These compounds, derived from thieno[2,3-d]pyrimidine and its analogs, have been tested for their effectiveness in various pharmacological models, illustrating the broad therapeutic applicability of these chemical frameworks (Amr et al., 2003).
Propiedades
IUPAC Name |
2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-7-8-20-19(13-15)26(10-11-30-20)21(28)14-32-24-25-17-9-12-31-22(17)23(29)27(24)18-6-4-3-5-16(18)2/h3-9,12-13H,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOWUQDHLMRBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5C)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)

![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)


![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)

![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)
![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)
![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)